Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-
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Overview
Description
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- is a synthetic organic compound that features a urea backbone with a 1-methyl-1H-imidazol-2-yl substituent and a phenyl group. This compound is part of a broader class of urea derivatives known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 1-methyl-1H-imidazole-2-thiol.
Step 2: Reaction of 1-methyl-1H-imidazole-2-thiol with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors. The thiol group can form disulfide bonds, impacting protein function and stability.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-[[(1H-imidazol-2-yl)thio]methyl]-N’-phenyl-
- Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-benzyl-
- Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-pyridyl-
Uniqueness
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- is unique due to the presence of the 1-methyl-1H-imidazol-2-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Properties
CAS No. |
68901-16-6 |
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Molecular Formula |
C12H14N4OS |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-[(1-methylimidazol-2-yl)sulfanylmethyl]-3-phenylurea |
InChI |
InChI=1S/C12H14N4OS/c1-16-8-7-13-12(16)18-9-14-11(17)15-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,14,15,17) |
InChI Key |
QXCZFWVPQNGGCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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